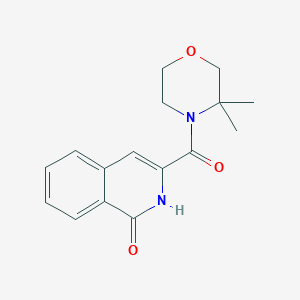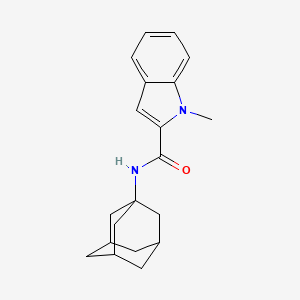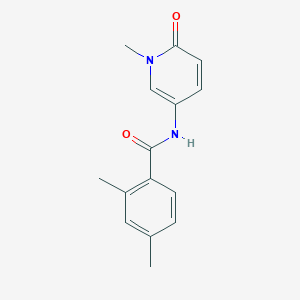
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was originally developed as an anti-inflammatory drug, but it was later found to have anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide is not fully understood, but it is thought to involve the activation of the immune system. 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to stimulate the production of cytokines, which are proteins that help regulate the immune response. 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has also been shown to cause the destruction of tumor blood vessels, which can lead to tumor cell death.
Biochemical and Physiological Effects:
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to increase the levels of cytokines in the blood, which can help activate the immune system. 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has also been shown to cause the destruction of tumor blood vessels, which can lead to tumor cell death. In addition, 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide is that it has been shown to have anti-tumor activity against a variety of cancer types. 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. However, one limitation of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide is that its mechanism of action is not fully understood, which can make it difficult to develop more effective treatments.
Direcciones Futuras
There are several future directions for the study of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments. Another direction is to study the potential use of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide in combination with other cancer treatments, such as immunotherapy. Additionally, the development of new formulations of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide could improve its effectiveness and reduce any potential side effects.
Métodos De Síntesis
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide can be synthesized using a variety of methods. One method involves reacting 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride intermediate. The acid chloride intermediate is then reacted with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide to form 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide. Another method involves reacting 2,4-dimethylbenzoyl chloride with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide in the presence of a base to form 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide.
Aplicaciones Científicas De Investigación
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to have anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-4-6-13(11(2)8-10)15(19)16-12-5-7-14(18)17(3)9-12/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAILLRXQPOKIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one](/img/structure/B7527999.png)
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
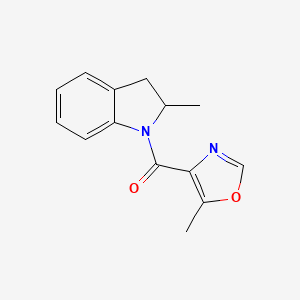
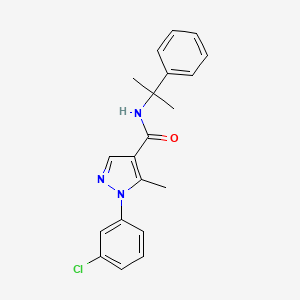
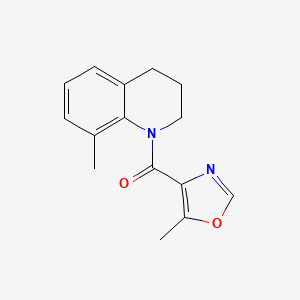
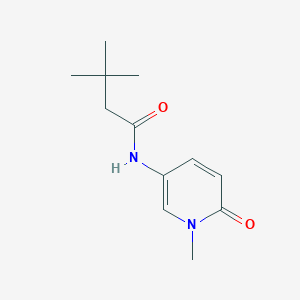
![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
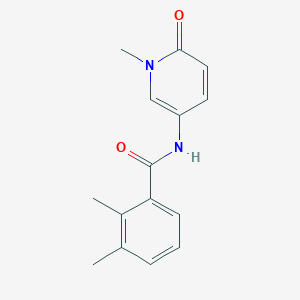
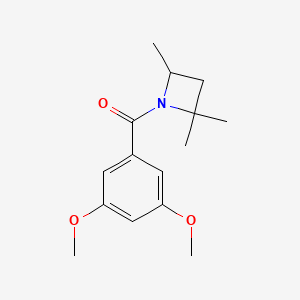
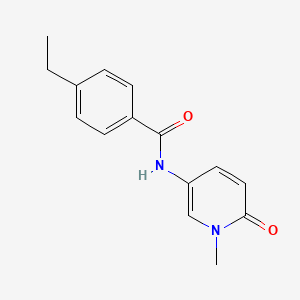
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
